molecular formula C10H9BrN2O B8763639 3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-47-6

3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No. B8763639
M. Wt: 253.09 g/mol
InChI Key: BPNMEIXYIPHMJO-UHFFFAOYSA-N
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Patent
US07799795B2

Procedure details

A solution of aminopyridine (32.6 g, 347 mmol), ethyl propionylacetate (50.0 g, 347 mmol) and AcOH (250 ml) were heated at reflux overnight. The solution was cooled to room temperature and was added additional 250 ml of acetic acid. The reaction was cooled in a water batch. The resulting solution was treated with 17.8 ml of bromine drop-wise over approximately 10 min. After stirring at room temperature for 2 hours. The precipitate was filtered. The solid was washed with ether two times and 40% ethyl acetate-hexanes once and dried in vacuum to give 31.5 g K2 as the first crop. The filtrate was concentrated to a small volume and the precipitate was filtered. The solid was washed with ether two times and 40% ethyl acetate-hexanes once and dried in vacuum to give 47.1 g of K2 as the second crop. Combined yield: 89.9% over two steps.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([CH2:12][C:13]([O:15]CC)=O)(=O)[CH2:9][CH3:10].CC(O)=O.[Br:22]Br>O>[Br:22][C:12]1[C:13](=[O:15])[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:8]=1[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OCC
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
17.8 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
The solid was washed with ether two times and 40% ethyl acetate-hexanes once
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to give 31.5 g K2 as the first crop
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The solid was washed with ether two times and 40% ethyl acetate-hexanes once
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to give 47.1 g of K2 as the second crop

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(N=C2N(C1=O)C=CC=C2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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